molecular formula C14H27NO2 B13507651 Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate

Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate

Cat. No.: B13507651
M. Wt: 241.37 g/mol
InChI Key: UTZOOQYNRSQXAS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate is an organic compound with the molecular formula C14H27NO2. It is a derivative of propanoic acid, featuring a tert-butyl ester group and a cyclopentylamino substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(cyclopentylamino)-2,2-dimethylpropanoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Another method involves the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Amines, alcohols

    Catalysts: Acid catalysts like sulfuric acid, p-toluenesulfonic acid

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, affecting various cellular processes . The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of a tert-butyl ester group and a cyclopentylamino substituent. This unique structure imparts distinct reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

tert-butyl 3-(cyclopentylamino)-2,2-dimethylpropanoate

InChI

InChI=1S/C14H27NO2/c1-13(2,3)17-12(16)14(4,5)10-15-11-8-6-7-9-11/h11,15H,6-10H2,1-5H3

InChI Key

UTZOOQYNRSQXAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CNC1CCCC1

Origin of Product

United States

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